GNE-3511
Overview
Description
Mechanism of Action
Target of Action
GNE-3511 is a potent and selective inhibitor of dual leucine zipper kinase (DLK, also known as MAP3K12) . DLK is a key molecule in the pathophysiology of neurodegenerative diseases, playing a significant role in neuron death and axon degeneration .
Mode of Action
this compound inhibits the phosphorylation of downstream JNK with an IC50 of 30nM . This inhibition is effective in both in vitro and in vivo models of neuronal degeneration . It also exhibits high selectivity for DLK over other MAP kinases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DLK/JNK pathway . By inhibiting DLK, this compound suppresses the activation of this pathway, which is known to cause neuron death and axon degeneration through apoptotic pathways .
Pharmacokinetics
this compound is orally bioavailable and can cross the blood-brain barrier . It exhibits moderate in vivo plasma clearances, moderate volumes of distribution, and short half-lives . These properties contribute to its ability to access neuronal tissue and exert its therapeutic effects .
Result of Action
The inhibition of DLK by this compound leads to neuroprotective effects, preventing neuronal loss and cognitive and behavioral deficits . In a mouse model of Parkinson’s disease, this compound was found to reduce levels of phosphorylated c-Jun, a marker of neuronal stress .
Action Environment
The action of this compound is influenced by the environment within the nervous system. Its ability to cross the blood-brain barrier allows it to access the neuronal tissue where it exerts its effects . The compound’s stability and efficacy may be influenced by factors such as the presence of other molecules, pH, and temperature within the nervous system.
Biochemical Analysis
Biochemical Properties
GNE-3511 acts as a highly potent and selective inhibitor of DLK . It exhibits an ideal balance of metabolic stability, potency, and efflux properties . It displays high selectivity over JNK (IC 50 = 129, 514, and 364 nM for JNK1, 2, and 3, respectively) and MLK (IC 50 = 67.8, 767, and 602 nM for MLK1, 2, and 3, respectively) . It does not affect the activities of MKK4 and MKK7 (IC 50 >5 µM) .
Cellular Effects
This compound has been found to have benefits in mouse models of Alzheimer’s and ALS . It suppresses CYP-induced nociceptive behavior by inhibiting DLK in mice . It also suppresses CYP-induced edema and hemorrhage in mouse bladder .
Molecular Mechanism
This compound acts as a highly potent and selective inhibitor of DLK . It inhibits phosphorylated JNK (IC 50 = 30 nM) and is highly selective for DLK over other MAP kinases . It also inhibits p-JNK and DRG with IC 50 values of 30 nM and 107 nM, respectively .
Temporal Effects in Laboratory Settings
In the temporal lobe epilepsy model induced by pilocarpine, both doses of this compound prevented the spontaneous recurrent seizures in a dose-dependent manner . Histological examination of the hippocampus revealed a neuroprotective effect of both doses of treatment .
Dosage Effects in Animal Models
Administration of this compound in food for 5 weeks delayed neuromuscular junction denervation by 10% compared with vehicle-treated mice .
Metabolic Pathways
It is known that this compound inhibits DLK, which is involved in the JNK signaling pathway .
Transport and Distribution
This compound is orally bioavailable and can cross the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues.
Subcellular Localization
It is known that this compound is a potent and selective inhibitor of DLK , which is a protein kinase that is localized in the cytoplasm and can translocate to the nucleus upon activation .
Preparation Methods
The synthetic route typically includes the use of 2,6-diaminopyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the final product . Industrial production methods are not widely documented, but laboratory-scale synthesis involves the use of common organic solvents and reagents under controlled conditions .
Chemical Reactions Analysis
GNE-3511 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
GNE-3511 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in the investigation of cellular processes and neurodegenerative diseases.
Medicine: Potential therapeutic applications in the treatment of diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Comparison with Similar Compounds
GNE-3511 is unique in its high selectivity and potency as a dual leucine zipper kinase inhibitor. Similar compounds include:
DLK-IN-1: Another dual leucine zipper kinase inhibitor with similar properties but different chemical structure.
SP600125: A less selective inhibitor that targets multiple kinases, including JNK and MLK.
G007-LK: A tankyrase inhibitor with different molecular targets but similar applications in neurodegenerative disease research
Biological Activity
GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. This compound has garnered attention for its potential therapeutic effects in various neurodegenerative conditions, particularly epilepsy. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for treatment.
DLK is a critical regulator of neuronal degeneration and is implicated in the pathophysiology of several neurodegenerative diseases. This compound inhibits the DLK/JNK signaling pathway, which is activated during neuronal stress and injury. By inhibiting this pathway, this compound can prevent neuronal death and promote neuroprotection.
1. In Vivo Studies
Recent studies have demonstrated the efficacy of this compound in preventing epileptogenesis and cognitive deficits in animal models. A study involving pilocarpine-induced status epilepticus (SE) in mice reported significant findings:
- Seizure Prevention : this compound treatment resulted in a significant reduction in spontaneous seizures. In the study, both 1 mg/kg and 5 mg/kg doses showed a decrease in seizure frequency compared to the SE group (p<0.01 and p<0.001, respectively) .
- Neuroprotection : Histological examinations indicated that this compound provided neuroprotection in the hippocampal CA1 area and dentate gyrus, with significant reductions in neuronal degeneration observed (p<0.0001) .
- Cognitive and Behavioral Assessments : Behavioral tests, including open field, elevated plus maze, and Morris water maze assessments, indicated that this compound-treated groups exhibited less anxiety and improved memory performance compared to the SE group (p<0.001) .
2. Biochemical Analysis
Biochemical assays revealed that this compound treatment led to reduced levels of c-Jun protein, a marker associated with neuronal stress response. The SE group exhibited significantly higher c-Jun levels compared to control and treated groups (p<0.0001) .
Data Summary
The following table summarizes key findings from studies on this compound:
Parameter | Control | SE Group | This compound (1 mg/kg) | This compound (5 mg/kg) |
---|---|---|---|---|
Spontaneous Seizures (per day) | - | High | Low (p<0.01) | Very Low (p<0.001) |
Neuronal Degeneration | Minimal | High | Reduced | Significantly Reduced |
c-Jun Protein Levels | Baseline | Elevated | Lowered | Significantly Lowered |
Anxiety Levels | Low | High | Reduced | Significantly Reduced |
Memory Performance | Normal | Impaired | Improved | Significantly Improved |
Case Studies
In addition to the aforementioned studies, other research has indicated that this compound may also play a role in models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS). These studies suggest that DLK inhibition could be beneficial across a range of neurodegenerative disorders by mitigating neuronal damage and promoting recovery pathways .
Properties
IUPAC Name |
2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIAUKMKYHHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.